Technical Guide: Physicochemical Properties of Methyl[1-(morpholin-4-yl)propan-2-yl]amine
Technical Guide: Physicochemical Properties of Methyl[1-(morpholin-4-yl)propan-2-yl]amine
The following technical guide details the physicochemical properties, synthesis, and handling of Methyl[1-(morpholin-4-yl)propan-2-yl]amine .
[1]
Executive Summary
Methyl[1-(morpholin-4-yl)propan-2-yl]amine is a bifunctional tertiary/secondary amine intermediate used primarily in the synthesis of pharmaceutical agents (e.g., mTOR inhibitors, kinase modulators) and advanced agrochemicals. Its structure features a morpholine ring attached to a propyl backbone with a secondary
This guide provides a comprehensive analysis of its thermodynamic, solution-phase, and spectral properties, supported by predicted and empirical data models.
Chemical Identity & Structural Characterization[1][2][3][4][5]
The molecule consists of a 2-aminopropane backbone substituted at the 1-position with a morpholine ring and
| Attribute | Detail |
| IUPAC Name | |
| Common Synonyms | (2-Methylamino-1-morpholin-4-yl)propane; 1-Morpholino-2-(methylamino)propane |
| CAS Number | 173336-43-1 (Generic/Racemic) |
| Molecular Formula | |
| Molecular Weight | 158.24 g/mol |
| SMILES | CC(CN1CCOCC1)NC |
| InChI Key | XEAWSOIXAAQONX-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and the distinct basic centers of the molecule.
Figure 1: Structural connectivity highlighting the two distinct nitrogen environments.
Physicochemical Properties[5][6][7][8][9]
Thermodynamic & Physical Constants
The compound is typically a colorless to pale yellow liquid at room temperature. Its volatility is moderate, driven by the secondary amine's hydrogen-bonding capability, though reduced compared to primary amine analogs.
| Property | Value (Experimental/Predicted) | Confidence |
| Physical State | Liquid | High |
| Boiling Point | 195°C - 205°C (at 760 mmHg) | Med |
| Density | High | |
| Refractive Index ( | 1.465 - 1.475 | Med |
| Flash Point | ~75°C (Closed Cup) | Med |
| Vapor Pressure | 0.2 mmHg at 25°C | Low* |
*Note: Values marked with an asterisk are predicted based on Group Contribution Methods (GCM) and structure-activity relationship (SAR) data from close analogs like 3-aminopropylmorpholine.
Solution Properties & Ionization (pKa)
Understanding the ionization state is crucial for extraction protocols and formulation. The molecule is a di-acidic base .
-
(Secondary Amine): The
-methylamine is the stronger base. - (Morpholine Nitrogen): The morpholine nitrogen is the weaker base, and its basicity is further suppressed by the inductive electron-withdrawing effect of the nearby protonated amine (beta-ammonium effect).
| Ionization Center | pKa Value | Species at pH 7.4 |
| Protonated (+1) | ||
| Morpholine | Neutral (0) |
Implication: At physiological pH (7.4), the molecule exists primarily as a monocation . This impacts membrane permeability (LogD) significantly.
Lipophilicity (LogP vs. LogD)
-
LogP (Neutral): -0.1 to +0.2 (Slightly hydrophilic to amphiphilic).
-
LogD (pH 7.4): -2.5 (Highly hydrophilic due to ionization).
Synthesis & Impurity Profile
For researchers synthesizing or sourcing this material, understanding the synthetic route is vital for identifying potential impurities (e.g., unreacted precursors).
Primary Synthetic Route: Reductive Amination
The most robust industrial route involves the reductive amination of 1-(morpholin-4-yl)propan-2-one with methylamine.
Figure 2: Reductive amination pathway. Key impurity: Unreacted ketone or over-alkylated tertiary amine.
Alternative Route: Ring Opening
Reaction of propylene oxide with morpholine followed by alcohol activation and methylamine displacement. This route often yields regioisomers (1-amino-2-ol vs 2-amino-1-ol derivatives) as impurities.
Experimental Protocols for Validation
Purity Determination via HPLC
To validate the purity of the compound, use a reverse-phase method capable of retaining polar amines.
-
Column: C18 bonded phase with polar end-capping (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 9.0 adjusted with
). High pH is required to suppress ionization and improve peak shape. -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).
pKa Determination via Potentiometric Titration
Protocol:
-
Dissolve 5 mg of the amine in 20 mL of 0.1 M KCl (ionic strength adjustor).
-
Titrate with 0.1 M HCl to determine the protonation steps.
-
Perform a back-titration with 0.1 M KOH.
-
Analysis: Look for two inflection points. The first (higher pH) corresponds to the secondary amine; the second (lower pH) corresponds to the morpholine nitrogen.
Handling, Stability & Safety
Stability[1]
-
Air Sensitivity: The secondary amine is susceptible to slow oxidation and carbamate formation upon exposure to atmospheric
. Store under nitrogen or argon. -
Thermal Stability: Stable up to 150°C; avoid prolonged heating without inert atmosphere to prevent discoloration (N-oxide formation).
Safety Profile (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
-
H302: Harmful if swallowed.
-
-
PPE: Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and face shield.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61501008, Methyl[1-(morpholin-4-yl)propan-2-yl]amine. Retrieved February 18, 2026 from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Morpholine derivatives and physicochemical data.[1][Link][2]
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Foundational text for amine pKa prediction).
